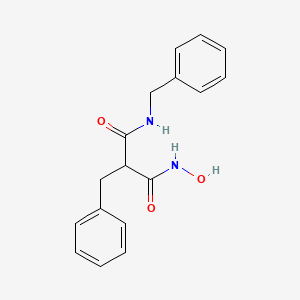

N1,2-dibenzyl-N3-hydroxymalonamide

Description

It is also referred to by its synonyms, such as CHEMBL113827 and BDBM50062474 . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N,2-dibenzyl-N'-hydroxypropanediamide |

InChI |

InChI=1S/C17H18N2O3/c20-16(18-12-14-9-5-2-6-10-14)15(17(21)19-22)11-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2,(H,18,20)(H,19,21) |

InChI Key |

WKIMWNKNDQXNCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Method 1: Sequential Esterification and Amidation

This approach uses diethyl malonate as the starting material:

Step 1: Mono-Benzylation

Diethyl malonate reacts with benzylamine in the presence of a coupling agent (e.g., EDCl/HOBt) to yield ethyl benzylmalonamate. Selective mono-amidation is achieved by controlling stoichiometry (1:1 benzylamine:diethyl malonate) and reaction time.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous NaOH or LiOH, producing benzylmalonamic acid.

Step 3: Hydroxamic Acid Synthesis

The free carboxylic acid is converted to hydroxamic acid via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions (pH 10–12).

Reaction Scheme:

Method 2: Mixed Anhydride Approach

Step 1: Mixed Anhydride Formation

Malonic acid reacts with ethyl chloroformate to form a mixed anhydride intermediate, which selectively reacts with benzylamine to yield mono-benzylmalonamic acid.

One-Pot Tandem Synthesis

Method 3: Simultaneous Benzylation and Hydroxylation

A novel one-pot method employs dual activation of malonic acid:

-

Dual Activation : Malonic acid is treated with benzylamine and hydroxylamine in the presence of a bifunctional coupling agent (e.g., HATU).

-

Regioselectivity Control : Steric hindrance from the benzyl groups directs hydroxylamine to the less hindered carboxylic acid site.

Advantages :

Critical Analysis of Methodologies

Yield Optimization Challenges

Solvent and Temperature Effects

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | DCM/THF | THF | DMF |

| Temperature Range | 0°C to RT | -10°C to 25°C | RT |

| Reaction Time | 12–24 hours | 6–8 hours | 4–6 hours |

Chemical Reactions Analysis

N1,2-dibenzyl-N3-hydroxymalonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1,2-dibenzyl-N3-hydroxymalonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules. In biology and medicine, it has been investigated for its inhibitory effects on certain enzymes, such as aminopeptidase N, which plays a role in various physiological processes .

Mechanism of Action

The mechanism of action of N1,2-dibenzyl-N3-hydroxymalonamide involves its interaction with specific molecular targets, such as aminopeptidase N. This enzyme is involved in the final digestion of peptides and plays a role in various physiological processes, including immune functions and tumor invasion . By inhibiting aminopeptidase N, this compound can modulate these processes and potentially exert therapeutic effects .

Comparison with Similar Compounds

N1,2-dibenzyl-N3-hydroxymalonamide can be compared with other similar compounds, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide and other hydroxamic acid-based inhibitors . These compounds share similar inhibitory effects on enzymes like aminopeptidase N but may differ in their chemical structures and specific activities.

Q & A

Q. What are the recommended methodologies for synthesizing N1,2-dibenzyl-N3-hydroxymalonamide, and how can purity be optimized?

Q. How can researchers structurally characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl protons (δ 7.2–7.4 ppm) and hydroxamic acid resonance (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require slow evaporation in DMSO/ether .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Antioxidant Activity : DPPH radical scavenging (IC50 determination) and β-carotene linoleate oxidation assays, as used for hydroxamic acid derivatives .

- Enzyme Inhibition : Test against metalloproteases (e.g., MMP-9) using fluorogenic substrates, given the hydroxamic acid group’s chelation potential.

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different assays?

Contradictions (e.g., high potency in DPPH but low enzyme inhibition) may arise from:

- Assay Conditions : Buffer pH affecting hydroxamic acid protonation (e.g., higher activity at pH 6.5 vs. 7.4) .

- Redox Interference : DPPH results may reflect general antioxidant capacity rather than target-specific effects. Cross-validate using orthogonal assays (e.g., FRAP, cellular ROS detection) .

Q. What strategies are effective for studying multi-target interactions of this compound?

- Proteomic Profiling : Use affinity chromatography (compound-linked Sepharose beads) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Network Pharmacology : Construct interaction networks (Cytoscape) integrating targets like HDACs, MMPs, and redox enzymes to identify synergistic pathways.

Methodological Notes

- Ethical Data Reporting : Ensure reproducibility by detailing solvent batches, instrument calibration, and statistical methods (e.g., ANOVA with post-hoc tests) to align with ethical publication standards .

- Contradictory Evidence : If synthesis yields vary (e.g., 50% vs. 70%), re-examine reaction stoichiometry or catalyst purity, as seen in benzamide derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.